4-Benzothiazolol

概要

説明

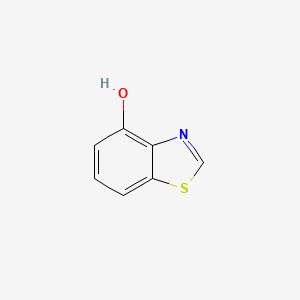

4-Benzothiazolol is an aromatic heterocyclic compound with a benzene ring fused to a thiazole ring. This compound is known for its significant role in various chemical and biological applications due to its unique structural properties. The presence of both nitrogen and sulfur atoms in the thiazole ring contributes to its reactivity and versatility in different chemical reactions.

準備方法

Synthetic Routes and Reaction Conditions: 4-Benzothiazolol can be synthesized through several methods, including:

Condensation Reactions: One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones. This reaction typically requires an acid catalyst and is carried out under reflux conditions.

Cyclization Reactions: Another method involves the cyclization of thioamides or carbon dioxide with 2-aminobenzenethiol. This method is often preferred for its efficiency and high yield.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and the use of recyclable catalysts are employed to enhance the efficiency and sustainability of the production process.

化学反応の分析

Types of Reactions: 4-Benzothiazolol undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

Reduction: Reduction reactions can convert this compound to its corresponding thiol or amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can be introduced into the benzene or thiazole rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under various conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted benzothiazoles.

科学的研究の応用

Medicinal Chemistry Applications

4-Benzothiazolol exhibits a wide range of pharmacological activities, making it a valuable compound in medicinal chemistry. Key applications include:

1. Anticancer Activity

- Mechanism : Studies have shown that benzothiazole derivatives can inhibit various cancer cell lines by targeting specific enzymes and receptors involved in tumor growth and proliferation.

- Case Study : Compounds derived from this compound demonstrated significant cytotoxicity against leukemia and breast cancer cell lines, with some exhibiting over 90% growth inhibition in vitro .

2. Antimicrobial Properties

- Activity Spectrum : this compound has been found effective against a variety of pathogens, including bacteria and fungi.

- Data Table :

Pathogen Inhibition Concentration (mg/L) Xanthomonas oryzae 47.6 Ralstonia solanacearum 71.6 B. cinerea 80

3. Anti-inflammatory and Analgesic Effects

- Research Findings : Benzothiazole derivatives have shown promise as anti-inflammatory agents, with specific compounds demonstrating significant analgesic activity.

- Case Study : A derivative of this compound was reported to reduce inflammation markers by up to 69.2% in animal models .

4. Neurodegenerative Disease Research

- Potential Uses : Recent studies suggest that benzothiazole derivatives may serve as diagnostic tools for neurodegenerative diseases by binding to amyloid plaques.

- Mechanism : These compounds could potentially inhibit the aggregation of amyloid-beta proteins, which are implicated in Alzheimer's disease .

Agricultural Applications

In addition to its medicinal properties, this compound also finds applications in agriculture:

1. Fungicidal Activity

- Mechanism : The compound exhibits fungicidal properties that can protect crops from various fungal infections.

- Case Study : A study reported that specific derivatives showed high efficacy against Gibberella zeae, with inhibition rates exceeding 75% at low concentrations .

2. Herbicidal Properties

- Application Example : Methabenzthiazuron, a derivative of benzothiazole, is utilized as an herbicide in corn crops, showcasing the agricultural potential of benzothiazole compounds .

Material Science Applications

The unique chemical structure of this compound allows for its use in material science:

1. Dye Synthesis

作用機序

The mechanism of action of 4-Benzothiazolol involves its interaction with various molecular targets and pathways. For instance, its derivatives can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The presence of the thiazole ring allows for strong interactions with biological molecules, making it effective in various therapeutic applications.

類似化合物との比較

Benzothiazole: Similar in structure but lacks the hydroxyl group present in 4-Benzothiazolol.

Benzoxazole: Contains an oxygen atom instead of sulfur in the thiazole ring.

Thiazole: A simpler structure with only the thiazole ring, without the fused benzene ring.

Uniqueness: this compound is unique due to the presence of both nitrogen and sulfur atoms in its structure, which enhances its reactivity and versatility. The hydroxyl group also adds to its chemical properties, making it distinct from other similar compounds.

生物活性

4-Benzothiazolol, a compound derived from the benzothiazole family, has garnered attention for its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications, supported by case studies and research findings.

Overview of Benzothiazole Derivatives

Benzothiazole derivatives, including this compound, are characterized by their bicyclic structure, which contributes to a wide range of biological activities such as anticancer, antimicrobial, anti-inflammatory, and antiviral effects. The unique chemical properties of these compounds allow for modifications that enhance their efficacy against various diseases.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of benzothiazole with appropriate reagents under controlled conditions. The following table summarizes common methods used in the synthesis of benzothiazole derivatives:

| Method | Reagents Used | Yield (%) | Reference |

|---|---|---|---|

| Microwave-assisted synthesis | Benzothiazole + amines | 85-95 | |

| Conventional heating | Benzothiazole + halides | 70-80 | |

| Solvent-free conditions | Benzothiazole + isocyanates | 60-75 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, compound B7 , a modified benzothiazole derivative, demonstrated significant inhibition of cancer cell proliferation in various human cancer cell lines including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer). The mechanism involves the induction of apoptosis and cell cycle arrest through the inhibition of key signaling pathways such as AKT and ERK .

- Case Study : In vitro tests showed that at concentrations of 1-4 µM, compound B7 reduced IL-6 and TNF-α levels, indicating its dual role as an anticancer and anti-inflammatory agent .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated extensively. A study reported that several benzothiazole derivatives exhibited moderate to potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Compound 2j was noted for its high potency with minimum inhibitory concentrations (MIC) ranging from 0.23 to 0.94 mg/mL .

- Table: Antimicrobial Activity of Selected Benzothiazole Derivatives

| Compound | Target Organisms | MIC (mg/mL) | Reference |

|---|---|---|---|

| 2j | E. coli | 0.23 - 0.94 | |

| 2d | Candida albicans | 0.06 - 0.47 | |

| 6e | Staphylococcus aureus | 32.00 ± 1.73 |

Anti-inflammatory Activity

The anti-inflammatory effects of benzothiazole derivatives have been attributed to their ability to modulate cytokine production. Specifically, compounds such as B7 have shown promise in lowering inflammatory markers in cell culture models . This positions them as potential therapeutic agents for inflammatory diseases.

Mechanistic Insights

Molecular docking studies have been employed to elucidate the interaction mechanisms between benzothiazole derivatives and biological targets. For example, docking studies indicated that certain compounds bind effectively to VEGFR-2 kinase, which is crucial in cancer progression . This insight not only supports the anticancer claims but also aids in the rational design of new derivatives with enhanced efficacy.

特性

IUPAC Name |

1,3-benzothiazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NOS/c9-5-2-1-3-6-7(5)8-4-10-6/h1-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZFKDDMHHUEVPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60224947 | |

| Record name | 4-Hydroxybenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60224947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7405-23-4 | |

| Record name | 4-Hydroxybenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007405234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Benzothiazolol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403244 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxybenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60224947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Benzothiazolol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P649L66JX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What analytical techniques were employed to study 4-Benzothiazolol, and what information do they provide?

A1: The research paper focuses on utilizing polarography to study the electrochemical behavior of this compound []. Polarography is a type of voltammetry where the working electrode is a dropping mercury electrode (DME) or a static mercury drop electrode (SMDE), both of which are useful for their wide cathodic ranges and renewable surfaces. By analyzing the current-voltage curves obtained from polarographic experiments, researchers can gain insights into:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。